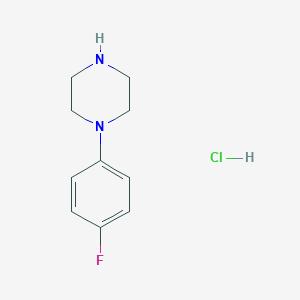

1-(4-Fluorophenyl)piperazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKQTWPVQQAGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480211 | |

| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16141-90-5 | |

| Record name | 16141-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Fluorophenyl)piperazine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Fluorophenyl)piperazine hydrochloride basic properties

An In-depth Technical Guide to the Core Properties of 1-(4-Fluorophenyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal chemical entity in modern pharmacology and drug development. Moving beyond a simple data sheet, this document elucidates the fundamental physicochemical properties, synthesis methodologies, pharmacological activities, and analytical protocols associated with this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the causal relationships behind experimental choices. The guide emphasizes self-validating protocols and is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: A Molecule of Dual Significance

1-(4-Fluorophenyl)piperazine (pFPP) is a substituted phenylpiperazine that holds a unique position in neuropharmacology. It was first identified as a primary metabolite of the sedative and hypnotic drug Niaprazine, where it contributes to the parent drug's overall pharmacological profile.[1][2][3] However, its significance has expanded far beyond this metabolic role. The pFPP scaffold is a cornerstone in the development of novel central nervous system (CNS) agents, primarily due to its interaction with serotonergic pathways.[1] It has also emerged as a research chemical and, in some contexts, a designer drug, making its accurate identification and characterization critical for both therapeutic development and forensic analysis.[3][4]

This guide delves into the core characteristics of its hydrochloride salt, the form most commonly utilized in research settings for its improved stability and solubility.[5] We will explore its synthesis, the nuances of its interaction with serotonin receptors, validated methods for its analysis, and its applications as a molecular scaffold.

Physicochemical Characterization

A precise understanding of a compound's physical and chemical properties is the bedrock of all subsequent experimental work, from dose formulation to analytical method development.

Identity and Nomenclature

The nomenclature surrounding this compound can be ambiguous; it is crucial to distinguish between the free base and its hydrochloride salt forms, which possess different CAS numbers and molecular weights. The hydrochloride salt is often available as a dihydrochloride.[6][7]

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride | [7] |

| Synonyms | 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride | [3][6] |

| CAS Number | 2252-63-3 (Free Base) | [8][9] |

| CAS Number | 64090-19-3 (Dihydrochloride) | [6][10][11] |

| Molecular Formula | C₁₀H₁₃FN₂ (Free Base) | [8] |

| Molecular Formula | C₁₀H₁₅Cl₂FN₂ (Dihydrochloride) | [12] |

| Molecular Weight | 180.22 g/mol (Free Base) | [13] |

| Molecular Weight | 253.14 g/mol (Dihydrochloride) | [6][12] |

Core Properties

The hydrochloride salt form enhances the aqueous solubility of the parent compound, a critical factor for in-vitro pharmacological assays and formulation.

| Property | Value | Rationale and Remarks | Source(s) |

| Appearance | White to off-white crystalline solid | The crystalline nature is indicative of a pure salt form, suitable for analytical standards. | [5][6] |

| Melting Point | Approx. 280 - 285 °C | High melting point is characteristic of an ionic salt. Note: The free base has a much lower melting point of 30-33 °C. | [5][9] |

| Solubility | Soluble in water, ethanol, DMSO (10 mg/mL), PBS (pH 7.2, 10 mg/mL) | The hydrochloride salt protonates the piperazine nitrogens, rendering the molecule polar and soluble in polar solvents. This is essential for preparing stock solutions for biological testing. | [5][6] |

| pH in Solution | Acidic in aqueous solution | The hydrochloride salt of a weak base (piperazine) will hydrolyze to produce an acidic solution. | [5] |

| pKa | 8.93 ± 0.10 (Predicted, for the free base) | This value corresponds to the protonated piperazine nitrogen, indicating it is a weak base. | [2] |

Spectral Data Analysis

Spectroscopic techniques provide an unassailable fingerprint for compound identity and purity.

-

¹H NMR: The proton NMR spectrum of the dihydrochloride salt will show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the piperazine ring. The integration of these signals should correspond to the number of protons in the structure.[14]

-

¹³C NMR: The carbon spectrum will display distinct peaks for the four unique carbons of the fluorophenyl ring (with C-F coupling) and the two unique carbons of the piperazine ring.[15]

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the molecule often fragments within the piperazine ring. A key fragment corresponds to the loss of a C₂H₄N group. The molecular ion of the free base is observed at m/z 180.22.[13][16]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic stretches for N-H bonds (from the protonated amine salt), aromatic C-H, aliphatic C-H, and a strong C-F bond absorption.

Synthesis and Purification

The synthesis of pFPP is a standard procedure in medicinal chemistry, typically achieved via nucleophilic aromatic substitution or modern cross-coupling reactions. The subsequent conversion to the hydrochloride salt is critical for its practical application.

Microwave-Assisted Synthesis: A Rationale for Speed and Efficiency

Microwave-assisted organic synthesis has supplanted traditional reflux methods for synthesizing piperazine derivatives due to its dramatic reduction in reaction times and often improved yields.[1] The mechanism involves efficient dielectric heating of the polar solvent and reactants, leading to rapid thermal energy transfer.

Rationale for Experimental Choices:

-

Reactants: 4-Fluoroaniline and bis(2-chloroethyl)amine hydrochloride are used. The aniline provides the fluorophenyl moiety, while the bis(2-chloroethyl)amine cyclizes in situ to form the piperazine ring.

-

Solvent: Diethylene glycol monomethyl ether is an ideal solvent for microwave synthesis. Its high boiling point allows for elevated reaction temperatures under atmospheric pressure, and its high dielectric constant ensures efficient energy absorption from the microwave irradiation.[1]

-

Power & Time: An 800 W power setting for 3 minutes provides a rapid, high-energy pulse to overcome the activation energy of the reaction without causing significant decomposition.[1]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is a representative method and must be performed by qualified personnel with appropriate safety precautions.

-

Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluoroaniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents).

-

Solvent Addition: Add diethylene glycol monomethyl ether as the solvent.

-

Microwave Irradiation: Seal the vessel and place it in a laboratory microwave reactor. Irradiate the mixture at 800 W for 3 minutes.[1]

-

Work-up: After cooling, pour the reaction mixture into water and basify with a concentrated NaOH solution to deprotonate the product and any remaining starting amine.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography or distillation.

Salt Formation: Conversion to Dihydrochloride

-

Dissolution: Dissolve the purified 1-(4-fluorophenyl)piperazine free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

-

Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The 1-(4-Fluorophenyl)piperazine dihydrochloride will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Caption: Microwave-assisted synthesis and purification workflow.

Pharmacological Profile

The primary pharmacological interest in pFPP lies in its activity as a serotonin (5-HT) receptor modulator. This activity underpins its potential use in psychiatric drug development and its effects as a psychoactive substance.

Mechanism of Action

pFPP's effects are predominantly derived from its function as a serotonin 1A (5-HT₁ₐ) receptor agonist.[3] Agonism at this receptor is associated with anxiolytic and antidepressant effects. It also displays affinity for the 5-HT₂ₐ and 5-HT₂C receptors.[3] Furthermore, it has been demonstrated to inhibit the reuptake of both serotonin and norepinephrine, which can potentiate the effects of these neurotransmitters in the synaptic cleft.[3] This multi-target profile makes it a valuable lead compound for developing more selective CNS agents.

Caption: Primary pharmacological targets of pFPP.

Analytical Methodologies

Robust and validated analytical methods are essential for quality control, metabolic studies, and forensic identification of pFPP. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose due to its high sensitivity and specificity.[17]

Protocol: GC-MS for Identification

This protocol provides a framework for the qualitative identification of pFPP in a seized material or research sample. The self-validating nature of this protocol comes from the combination of retention time matching and mass spectral library confirmation.

Rationale for Experimental Choices:

-

Extraction: A simple solvent extraction is sufficient for most solid samples. Methanol is a good general-purpose solvent for polar analytes like pFPP hydrochloride.

-

Column: An Equity-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column is chosen for its versatility and excellent separation of semi-polar compounds.

-

Temperature Program: A gradient temperature program is used to ensure that compounds with different volatilities are adequately separated and elute as sharp peaks. The program starts at a low temperature to trap the analytes, then ramps up to elute them in order of boiling point.[18]

-

MS Detection: Electron Ionization (EI) at 70eV is a standard, highly reproducible method that generates a characteristic fragmentation pattern, allowing for confident identification via spectral library matching.[17]

Step-by-Step GC-MS Workflow

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample material.

-

Dissolve in 1 mL of methanol.

-

Vortex thoroughly to ensure complete dissolution.

-

If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

-

-

Instrument Setup (Representative Parameters): [18]

-

GC System: Perkin Elmer Clarus 500 or equivalent.

-

Column: Supelco Equity-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injector: 260 °C, Split ratio 20:1.

-

Carrier Gas: Helium at 1 mL/min.

-

Oven Program: Initial 60 °C (hold 1 min), ramp at 10 °C/min to 170 °C (hold 2 min), then ramp at 15 °C/min to 280 °C (hold 4 min).

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C, 70eV (EI).

-

-

Data Acquisition: Inject 1 µL of the prepared sample. Acquire data in full scan mode (e.g., m/z 40-550).

-

Data Analysis:

-

Identify the chromatographic peak corresponding to pFPP based on its expected retention time.

-

Extract the mass spectrum for that peak.

-

Compare the obtained mass spectrum with a reference library (e.g., NIST, Cayman Spectral Library) for confirmation. The fit quality should be >90% for a positive identification.[6]

-

Caption: General workflow for GC-MS identification of pFPP.

Applications in Research and Drug Development

The 1-(4-Fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous CNS-active compounds.

-

Scaffold for Novel Agents: It serves as a crucial building block for synthesizing more complex molecules targeting serotonin, dopamine, and other neurotransmitter systems. The fluorine atom can enhance metabolic stability and receptor binding affinity.[19]

-

Pharmacological Tool Compound: As a well-characterized serotonergic agent, pFPP is used in vitro and in vivo to probe the function of the serotonin system and to validate new biological assays.

-

Precursor for PET Radioligands: The structure is amenable to radiolabeling (e.g., with ¹⁸F), allowing for its use as a precursor in the synthesis of positron emission tomography (PET) tracers to visualize and quantify serotonin receptors in the brain.[1][20]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its toxicological properties.

Hazard Identification

Based on Globally Harmonized System (GHS) classifications, this compound presents several hazards:[10][21]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Practices

-

Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side-shields.[22]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][23]

-

Accidental Release: In case of a spill, evacuate the area. Wear full PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal.[22][23]

Storage and Stability

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Store locked up.[22][23]

-

Stability: The compound is stable under recommended storage conditions.[10]

-

Incompatibilities: Avoid strong oxidizing agents.[10]

Conclusion

This compound is more than a simple chemical intermediate; it is a pharmacologically significant molecule that continues to inform the development of next-generation CNS therapies. Its well-defined physicochemical properties, established synthesis routes, and distinct serotonergic activity make it an invaluable tool for researchers. A thorough understanding of its properties, handling requirements, and analytical signatures, as detailed in this guide, is essential for its safe and effective use in both academic and industrial research environments.

References

- This compound. Pipzine Chemicals.

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). [Link]

-

1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. PubChem, National Center for Biotechnology Information. [Link]

-

para-Fluorophenylpiperazine. Wikipedia. [Link]

-

1 4 Fluorophenyl piperazine. mzCloud. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

[Determination of (trans)-1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl) piperazine dihydrochloride with HPLC]. PubMed, National Center for Biotechnology Information. [Link]

-

1-(4-Fluorophenyl)piperazine (hydrochloride) | Cas# 64090-19-3. GlpBio. [Link]

-

1-(4-Fluorophenyl)piperazine (hydrochloride) by Cayman Chemical Forensic - 11204-10. Analytics-Shop. [Link]

-

Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. PubMed Central, National Center for Biotechnology Information. [Link]

-

1-(4-Fluorophenyl)piperazine dihydrochloride | C10H15Cl2FN2 | CID 16211916. PubChem, National Center for Biotechnology Information. [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

Sources

- 1. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 2. 1-(4-Fluorophenyl)piperazine CAS#: 2252-63-3 [m.chemicalbook.com]

- 3. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 美国GlpBio - 1-(4-Fluorophenyl)piperazine (hydrochloride) | Cas# 64090-19-3 [glpbio.cn]

- 5. This compound: Properties, Uses, Safety & Supplier Guide – China Manufacturer [pipzine-chem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1-(4-Fluorophenyl)piperazine (hydrochloride) [A crystalline solid] [lgcstandards.com]

- 8. echemi.com [echemi.com]

- 9. 1-(4-氟苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. 1-(4-Fluorophenyl)piperazine dihydrochloride | C10H15Cl2FN2 | CID 16211916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR [m.chemicalbook.com]

- 15. 1-(4-Fluorophenyl)piperazine(2252-63-3) 13C NMR spectrum [chemicalbook.com]

- 16. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 20. 1-(4-氟苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. 1-(4-Fluorophenyl)piperazine - Safety Data Sheet [chemicalbook.com]

1-(4-Fluorophenyl)piperazine hydrochloride chemical structure and synthesis

An In-depth Technical Guide to 1-(4-Fluorophenyl)piperazine Hydrochloride: Structure, Synthesis, and Applications

Abstract

This compound is a pivotal chemical entity within the broader class of phenylpiperazines, a scaffold recognized as a "privileged structure" in modern medicinal chemistry.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of its molecular structure, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, we delve into the analytical techniques essential for its characterization and discuss its significant applications as a versatile building block in the synthesis of complex pharmaceutical agents and its role in pharmacological and forensic research.[2][3]

Introduction

The piperazine ring is a ubiquitous heterocyclic motif that forms the core of numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[1] When functionalized with an aryl group, the resulting N-arylpiperazine structure becomes a cornerstone for targeting a wide array of biological receptors. 1-(4-Fluorophenyl)piperazine, commonly handled as its more stable hydrochloride salt, is a prime example of such a crucial intermediate. The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. This compound is not only a key precursor for advanced pharmaceutical targets but is also studied for its own psychoactive properties, primarily as a serotonin 5-HT1A receptor agonist.[3] This dual identity makes a thorough understanding of its chemistry essential for progress in both synthetic and pharmacological sciences.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a piperazine ring N-substituted with a 4-fluorophenyl group. The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and formulate compared to the free base.

Chemical Structure

Caption: Workflow for the synthesis of 1-(4-Fluorophenyl)piperazine HCl.

Experimental Protocol

This protocol describes the synthesis in two main stages: the formation of the piperazine ring and its subsequent conversion to the hydrochloride salt for purification and stability.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |

| Diethanolamine | 105.14 | 1.0 mol | Piperazine ring precursor |

| 4-Fluoroaniline | 111.12 | 1.0 mol | Aryl source |

| Thionyl Chloride (SOCl₂) | 118.97 | 2.2 mol | Chlorinating/Cyclizing agent |

| 1-Butanol | 74.12 | As needed | Reaction Solvent |

| Conc. Hydrochloric Acid | 36.46 | As needed | Salt formation |

| Diethyl Ether | 74.12 | As needed | Washing solvent |

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, a solution of diethanolamine (1.0 mol) and 4-fluoroaniline (1.0 mol) in 1-butanol is prepared.

-

Cyclization: The mixture is cooled in an ice bath. Thionyl chloride (2.2 mol) is added dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.

-

Expertise & Experience: The slow, cooled addition of thionyl chloride is critical to control the highly exothermic reaction with the hydroxyl groups of diethanolamine, preventing side reactions and ensuring safety. 1-Butanol is chosen as a solvent due to its high boiling point, which is suitable for the subsequent reflux step, and its ability to dissolve the reactants.

-

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Trustworthiness: TLC monitoring provides a reliable in-process check to ensure the starting materials have been consumed before proceeding to the next step, preventing purification difficulties and ensuring a high yield.

-

-

Isolation of Free Base: The mixture is cooled to room temperature, and then further chilled in an ice bath. The crude product often precipitates. The solid is collected by filtration and washed with cold 1-butanol.

-

Salt Formation and Purification: The crude solid is suspended in fresh 1-butanol and heated until dissolved. Concentrated hydrochloric acid is then added dropwise until the solution is acidic (pH ~1-2).

-

Expertise & Experience: Conversion to the hydrochloride salt is a classic purification technique for amines. The salt is typically much less soluble in organic solvents than the free base, causing it to crystallize out in high purity, leaving impurities behind in the solvent.

-

-

Final Product Isolation: The solution is allowed to cool to room temperature and then chilled in an ice bath to maximize precipitation. The white crystalline solid is collected by filtration, washed thoroughly with diethyl ether to remove residual butanol and other organic impurities, and dried under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the synthesized this compound.

| Technique | Expected Results | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons (~7.0-7.2 ppm), N-CH₂ protons adjacent to the aryl group (~3.2-3.4 ppm), and the other N-CH₂ protons (~3.4-3.6 ppm, often broadened due to the N⁺H₂). The integration will be consistent with the structure. | [4] |

| Mass Spec (ESI+) | For the free base: Molecular ion peak [M+H]⁺ at m/z 181.11. | [5] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~2400-2800 cm⁻¹ for the amine salt), aromatic C-H stretching (~3000-3100 cm⁻¹), C-N stretching (~1230 cm⁻¹), and a strong C-F stretching band (~1220 cm⁻¹). | |

| Purity (HPLC) | >98% (as per typical commercial standards). | [2] |

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a strategic starting point for creating high-value molecules.

-

Pharmaceutical Intermediate: It is a foundational building block for a multitude of active pharmaceutical ingredients (APIs). Its structure is incorporated into drugs targeting the central nervous system, including antipsychotics and antidepressants. It has been used in the synthesis of novel Janus kinase 2 (JAK2) inhibitors for cancer therapy and other complex heterocyclic molecules with antimicrobial activity. [6][7]* Pharmacological Research: As a known ligand for serotonergic receptors, pFPP itself is used as a reference compound in pharmacological studies to investigate the function of the serotonin system. [3]Its effects on monoamine neurotransmission have been a subject of research. [8]* Forensic and Toxicological Standard: Due to its emergence as a designer drug in "party pills," forensic laboratories use highly purified this compound as an analytical reference standard for the identification and quantification of the substance in seized materials and biological samples. [2][3]

Conclusion

This compound stands out as a compound of significant scientific interest. Its well-defined physicochemical properties, coupled with established and reliable synthetic pathways, make it an invaluable tool for the modern chemist. Its role as a privileged scaffold in drug discovery continues to fuel innovation in medicinal chemistry, while its distinct pharmacological profile ensures its relevance in neuroscience and forensic science. This guide provides the foundational knowledge necessary for researchers to confidently synthesize, characterize, and utilize this versatile chemical in their scientific endeavors.

References

-

This compound - Pipzine Chemicals. [Link]

-

1-(4-Fluorophenyl)piperazine (hydrochloride) | Cas# 64090-19-3 - GlpBio. [Link]

-

1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [Link]

-

para-Fluorophenylpiperazine - Wikipedia. [Link]

-

1 4 Fluorophenyl piperazine - mzCloud. [Link]

-

1-(4-Fluorophenyl)piperazine - ≥98% prefix CAS No. 2252-63-3 | Aladdin Scientific. [Link]

-

Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride - ResearchGate. [Link]

-

Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies - MDPI. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [Link]

-

Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton - ResearchGate. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 4. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR [m.chemicalbook.com]

- 5. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

1-(4-Fluorophenyl)piperazine hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 1-(4-Fluorophenyl)piperazine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the in vitro mechanism of action of this compound (pFPP). As a psychoactive compound and a key structural motif found in numerous central nervous system (CNS) agents, a thorough understanding of its molecular pharmacology is essential. This document delineates the primary pharmacological targets of pFPP, with a focus on its high-affinity interaction with the serotonin 5-HT₁ₐ receptor. We present field-proven, step-by-step protocols for foundational in vitro assays, including radioligand binding and functional [³⁵S]GTPγS assays, to enable researchers to characterize pFPP and related compounds. The narrative emphasizes the causal logic behind experimental design and data interpretation, grounding all mechanistic claims in authoritative scientific literature.

Introduction to 1-(4-Fluorophenyl)piperazine (pFPP)

1-(4-Fluorophenyl)piperazine (pFPP) is a synthetic compound belonging to the phenylpiperazine class of chemicals. This class is notable within medicinal chemistry as the piperazine ring is a common structural feature in a vast array of biologically active molecules.[1] While pFPP itself has been investigated as a psychoactive substance, its primary significance in drug development lies in its role as a foundational scaffold for more complex drugs targeting the CNS.[2][3]

The mechanism of action for arylpiperazine derivatives is typically centered on their interactions with monoamine neurotransmitter systems.[4][5] Preclinical in vitro studies have established that compounds in this class possess a high affinity for serotonin (5-HT) receptors, particularly the 5-HT₁ₐ subtype, and often show moderate to low affinity for dopamine and adrenergic receptors.[6][7] Understanding the precise molecular interactions of a archetypal compound like pFPP provides a validated framework for structure-activity relationship (SAR) studies and aids in the design of next-generation therapeutics with improved selectivity and efficacy.

This guide will systematically deconstruct the in vitro pharmacological profile of pFPP, focusing on the core experiments required to elucidate its receptor binding characteristics and subsequent functional activity.

Primary Pharmacological Target: The Serotonin 5-HT₁ₐ Receptor

The most critical molecular target for pFPP and related arylpiperazines is the 5-HT₁ₐ receptor.[4] This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and reduces its firing rate.[8] The anxiolytic and antidepressant effects of many CNS drugs are attributed to their activity at this receptor.[8]

Receptor Binding Profile

The initial and most fundamental step in characterizing a compound's mechanism of action is to determine its binding affinity (expressed as the inhibition constant, Kᵢ) for a panel of relevant biological targets. This is achieved through competitive radioligand binding assays. The data consistently show that arylpiperazines exhibit a high affinity and selectivity for the 5-HT₁ₐ receptor.[9]

Table 1: Representative Binding Affinities (Kᵢ) of an Arylpiperazine Scaffold

| Receptor Target | Representative Radioligand | Kᵢ (nM) - Representative | Source(s) |

| Human 5-HT₁ₐ | [³H]8-OH-DPAT | 2 - 45 | [7] |

| Human 5-HT₂ₐ | [³H]Ketanserin | 40 - 200 | [7] |

| Human D₂ | [³H]Spiperone | > 500 | [9] |

| Human α₁-Adrenergic | [³H]Prazosin | > 100 | [9] |

Note: Kᵢ values are representative for the arylpiperazine class and can vary based on specific substitutions and experimental conditions.

The binding data clearly establish the 5-HT₁ₐ receptor as the highest affinity target for this chemical class. This selectivity is the cornerstone of its pharmacological profile.

Experimental Protocol: 5-HT₁ₐ Receptor Radioligand Binding Assay

Causality: This assay is designed to quantify the affinity of pFPP for the 5-HT₁ₐ receptor. By measuring how effectively pFPP competes with a known high-affinity radioligand ([³H]8-OH-DPAT), we can calculate its inhibition constant (Kᵢ). This value is a direct measure of the drug-receptor interaction strength.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

-

Test Compound: 1-(4-Fluorophenyl)piperazine HCl, serially diluted.

-

Non-specific control: 10 µM Serotonin (5-HT).

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 1 mM Dithiothreitol, pH 7.4.

-

96-well filter plates (e.g., Millipore Multiscreen).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Plate Setup: Designate wells for total binding (buffer only), non-specific binding (10 µM 5-HT), and competitor curves (serial dilutions of pFPP).

-

Reagent Addition: To each well, add in order:

-

50 µL of Assay Buffer (for total binding) or 10 µM 5-HT (for non-specific) or pFPP dilution.

-

50 µL of [³H]8-OH-DPAT (final concentration ~1 nM).

-

100 µL of cell membrane suspension (~10-20 µg protein/well).

-

-

Incubation: Incubate the plate at 25°C for 90 minutes to allow the binding reaction to reach equilibrium.

-

Harvesting: Place the filter plate on a vacuum manifold and rapidly filter the contents of the wells.

-

Washing: Wash each well 3 times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Drying & Counting: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well, seal the plate, and count radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: (Total cpm) - (Non-specific cpm).

-

Plot the percentage of specific binding versus the log concentration of pFPP.

-

Use non-linear regression (one-site fit) to determine the IC₅₀ (the concentration of pFPP that inhibits 50% of specific binding).

-

Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Diagram 1: Radioligand Binding Assay Workflow

Caption: Standard workflow for determining receptor binding affinity via competitive assay.

Functional Activity at the 5-HT₁ₐ Receptor

Binding affinity does not describe the functional consequence of the drug-receptor interaction. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (produces a submaximal response).[8] For Gi/o-coupled receptors like 5-HT₁ₐ, agonist activity is measured by quantifying G-protein activation.

Based on the pharmacology of related CNS drugs like buspirone and aripiprazole, it is hypothesized that pFPP acts as a partial agonist at the 5-HT₁ₐ receptor.[8][10] A partial agonist provides a "buffer" to the system: in a low-serotonin state, it provides a stimulatory signal, while in a high-serotonin state, it competes with the endogenous full agonist, thereby reducing overall receptor activation.

Experimental Protocol: [³⁵S]GTPγS Functional Assay

Causality: This assay directly measures the first step in the signaling cascade: G-protein activation. An agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable radiolabeled analog, [³⁵S]GTPγS, we can trap and quantify this activated state. The amount of [³⁵S]GTPγS binding is directly proportional to the degree of receptor activation by the test compound.

Materials:

-

Cell membranes from HEK293 cells expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

-

Test Compound: pFPP, serially diluted.

-

Positive Control: 5-HT (full agonist).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

Procedure:

-

Membrane Pre-incubation: Pre-incubate cell membranes with GDP (10 µM final concentration) on ice to ensure G-proteins are in their inactive state.

-

Reaction Setup: In a 96-well plate, add:

-

25 µL of buffer or pFPP dilution or 5-HT (for maximal stimulation).

-

50 µL of the pre-incubated membrane suspension.

-

25 µL of [³⁵S]GTPγS (0.1 nM final concentration).

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Harvesting and Counting: The procedure is identical to the radioligand binding assay (Steps 4-6), using a filter plate and vacuum manifold to separate bound from unbound [³⁵S]GTPγS.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound (cpm) versus the log concentration of pFPP.

-

Use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ (concentration for 50% of maximal effect) and the Eₘₐₓ (maximal effect).

-

The Eₘₐₓ is expressed as a percentage of the stimulation achieved with the full agonist, 5-HT. An Eₘₐₓ between 20-80% confirms partial agonist activity.

-

Table 2: Representative Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of a 5-HT₁ₐ Partial Agonist

| Assay | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) | Source(s) |

| [³⁵S]GTPγS Binding | Human 5-HT₁ₐ | 30 - 200 | 40 - 80% | [11][12] |

| cAMP Inhibition | Human 5-HT₁ₐ | 20 - 150 | 50 - 90% |

Diagram 2: 5-HT₁ₐ Receptor Signaling Pathway

Caption: pFPP partial agonism at 5-HT₁ₐ leads to partial inhibition of adenylyl cyclase.

Conclusion and Strategic Outlook

The in vitro mechanism of action of this compound is defined by its high-affinity binding to and partial agonist activity at the serotonin 5-HT₁ₐ receptor. This profile is characteristic of the broader arylpiperazine class of compounds, which forms the basis for numerous clinically significant CNS drugs. The foundational radioligand binding and [³⁵S]GTPγS functional assays detailed in this guide represent the gold standard for the primary characterization of pFPP or any novel analog.

Future Directions for In-Depth Characterization:

-

Biased Agonism Studies: Investigate if pFPP preferentially activates certain downstream pathways (e.g., G-protein vs. β-arrestin) over others.

-

Electrophysiology: Use patch-clamp techniques on cells expressing 5-HT₁ₐ and GIRK channels to directly measure the functional outcome of receptor activation (ion channel opening).

-

Off-Target Profiling: Conduct broad screening against a comprehensive panel of receptors, transporters, and enzymes to fully delineate selectivity and identify potential liabilities.

By employing this systematic in vitro characterization cascade, research and development teams can confidently establish the molecular mechanism of action, guide lead optimization, and build a robust data package for further preclinical and clinical development.

References

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 1-(4-フルオロフェニル)ピペラジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. A search for new 5-HT1A/5-HT2A receptor ligands. In vitro and in vivo studies of 1-[omega-(4-aryl-1-piperazinyl)alkyl]indolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 9. High affinity and selectivity on 5-HT1A receptor of 1-aryl-4-[1-tetralin)alkyl]piperazines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 1-(4-Fluorophenyl)piperazine Hydrochloride

This guide provides a comprehensive technical overview of the pharmacological properties of 1-(4-Fluorophenyl)piperazine hydrochloride (pFPP), a substituted phenylpiperazine compound. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, receptor interactions, metabolic fate, and key experimental methodologies, grounding all claims in verifiable scientific literature.

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)piperazine, often abbreviated as pFPP or 4-FPP, is a molecule of significant interest in pharmacology and medicinal chemistry.[1][2] It is recognized both as a primary metabolite of the sedative and hypnotic drug Niaprazine and as a psychoactive substance in its own right.[3][4][5] Its pharmacological activity is primarily centered on the serotonergic system, though it exhibits a broader spectrum of interactions that are critical for a complete understanding of its profile. This guide synthesizes the current knowledge to provide a robust foundation for future research and development.

Chemical Structure and Properties

The hydrochloride salt form enhances solubility and stability for experimental use.

Caption: Chemical Structure of 1-(4-Fluorophenyl)piperazine Dihydrochloride.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(4-fluorophenyl)piperazine, dihydrochloride | [1][2] |

| Synonyms | pFPP, 4-FPP, Flipiperazine | [1][2][4] |

| CAS Number | 64090-19-3 | [1][6] |

| Molecular Formula | C₁₀H₁₃FN₂ • 2HCl | [1] |

| Molecular Weight | 253.1 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 30-33 °C (for free base) |

| Boiling Point | 118-123 °C at 0.1 mmHg (for free base) | |

Pharmacodynamics: Mechanism of Action

The pharmacodynamic profile of pFPP is defined by its interactions with monoamine neurotransmitter systems.[7][8] Its effects are primarily mediated through direct receptor agonism and inhibition of neurotransmitter reuptake.

Primary Target: Serotonergic System

In vitro studies have established that pFPP's principal mechanism of action is agonism at serotonin 5-HT₁ₐ receptors, with additional, lower-affinity interactions at 5-HT₂ₐ and 5-HT₂₋ receptors.[4] This profile is characteristic of many arylpiperazine compounds, which often exhibit complex serotonergic activities.[9]

-

5-HT₁ₐ Receptor Agonism: This interaction is believed to be the main driver of pFPP's subjective psychoactive effects.[4] 5-HT₁ₐ receptors are inhibitory G-protein coupled receptors (GPCRs). Their activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and decreases its firing rate.

Caption: Simplified 5-HT1A receptor signaling pathway activated by pFPP.

-

5-HT₂ₐ/₂₋ Receptor Affinity: pFPP also binds to 5-HT₂ₐ and 5-HT₂₋ receptors, though with lower affinity compared to 5-HT₁ₐ.[4] These receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway. The functional consequence of pFPP's binding at these sites (agonist, antagonist, or partial agonist) is less clearly defined in the available literature but contributes to its complex pharmacological signature.

Monoamine Transporter Inhibition

In addition to direct receptor binding, pFPP has been shown to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET).[4] This action increases the synaptic concentration and duration of action of these neurotransmitters. This dual mechanism—receptor agonism and reuptake inhibition—is a hallmark of some antidepressant and anxiolytic drugs. The potency of pFPP at these transporters is a critical factor in its overall effect profile.

Table 2: Receptor Binding & Transporter Inhibition Profile (Illustrative) Note: Specific, high-quality Ki and IC₅₀ values for pFPP are not consistently reported across publicly available literature. This table represents the expected targets based on qualitative descriptions. Researchers should determine these values empirically for their specific applications.

| Target | Interaction Type | Expected Affinity | Reference |

| 5-HT₁ₐ Receptor | Agonist | High | [4] |

| 5-HT₂ₐ Receptor | Ligand | Moderate | [4] |

| 5-HT₂₋ Receptor | Ligand | Moderate | [4] |

| Serotonin Transporter (SERT) | Inhibitor | Moderate | [4] |

| Norepinephrine Transporter (NET) | Inhibitor | Moderate-Low | [4] |

| Dopamine Transporter (DAT) | Inhibitor | Low / Negligible | [10][11] |

Dopaminergic System Interaction

While some complex piperazine derivatives show significant dopaminergic activity, the profile for pFPP itself appears to be weak.[12][13] Studies on structurally related compounds suggest that the core 1-(phenyl)piperazine moiety generally has lower affinity for dopamine receptors and the dopamine transporter (DAT) compared to serotonin targets.[10][11] This relative selectivity for the serotonergic system is a key feature of its pharmacological profile.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The study of what the body does to a drug is essential for understanding its duration of action, potential for drug-drug interactions, and overall safety.[7]

Metabolism

The metabolism of pFPP is of particular interest, as it is a known metabolite of Niaprazine.[4][5] The metabolic pathways for phenylpiperazine compounds typically involve N-dealkylation, N-oxidation, and aromatic hydroxylation mediated by the Cytochrome P450 (CYP) enzyme system.[5][14]

-

CYP450 Inhibition: Crucially, metabolic studies have revealed that pFPP and related piperazines are inhibitors of various CYP450 enzymes.[4] Research on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), often co-abused with pFPP, shows that these compounds can inhibit CYP2D6, CYP1A2, and CYP3A4.[15] This creates a high potential for drug-drug interactions, where pFPP could increase the plasma concentration of other drugs metabolized by these enzymes.

Caption: Conceptual overview of pFPP metabolism and CYP450 interaction.

Elimination

The elimination half-life of pFPP is reported to be in the range of 6–8 hours, with excretion occurring primarily via the kidneys (renal excretion).[4]

Toxicology and Safety Profile

The toxicological properties of pFPP have not been exhaustively investigated for therapeutic use, but data from safety sheets and forensic reports provide a clear hazard profile.[1][16] It is crucial to handle this compound with appropriate personal protective equipment in a laboratory setting.[3]

Table 3: Summary of Known Hazards

| Hazard Class | Description | GHS Statement | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity | Toxic or harmful if swallowed. | H301 / H302 | [2][17] |

| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns. | H314 / H315 | [2][3] |

| Eye Damage/Irritation | Causes serious eye irritation or damage. | H319 | [2][17] |

| Respiratory Irritation | May cause respiratory tract irritation upon inhalation. | H335 |[2][3] |

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential. The following outlines the methodology for two core experiments used to characterize compounds like pFPP.

Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)

This protocol determines the affinity of a test compound (pFPP) for a specific receptor (e.g., 5-HT₁ₐ) by measuring its ability to compete with a known radiolabeled ligand.

Objective: To calculate the inhibitor constant (Kᵢ) of pFPP for the target receptor.

Materials:

-

Cell membranes expressing the human recombinant 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Non-specific binding control: Serotonin (5-HT) or another high-affinity ligand at a high concentration (e.g., 10 µM).

-

Test Compound: 1-(4-Fluorophenyl)piperazine HCl, serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

Methodology:

-

Preparation: Thaw cell membranes on ice. Prepare serial dilutions of pFPP in assay buffer.

-

Assay Setup (in triplicate):

-

Total Binding: Add 50 µL buffer, 50 µL radioligand, and 100 µL membrane suspension.

-

Non-Specific Binding (NSB): Add 50 µL non-specific control (e.g., 10 µM 5-HT), 50 µL radioligand, and 100 µL membrane suspension.

-

Test Compound: Add 50 µL of a pFPP dilution, 50 µL radioligand, and 100 µL membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - NSB (CPM).

-

Determine the percent inhibition for each pFPP concentration.

-

Plot percent inhibition vs. log[pFPP] to generate a competition curve and determine the IC₅₀ value (the concentration of pFPP that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-(4-Fluorophenyl)piperazine | 2252-63-3 [smolecule.com]

- 4. para-Fluorophenylpiperazine - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacodynamics - Wikipedia [en.wikipedia.org]

- 8. Overview of Pharmacodynamics - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]

- 9. acnp.org [acnp.org]

- 10. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1-(4-Fluorophenyl)piperazine(2252-63-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

The Formation of 1-(4-Fluorophenyl)piperazine Hydrochloride from Niaprazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of 1-(4-Fluorophenyl)piperazine (pFPP) as a significant metabolite of the sedative-hypnotic agent, niaprazine. We will dissect the metabolic transformation, compare the pharmacological profiles of the parent drug and its metabolite, and provide detailed analytical methodologies for their simultaneous quantification in biological matrices. This document is intended to serve as a critical resource for researchers in pharmacology, toxicology, and drug development, offering both foundational knowledge and practical, field-tested insights.

Introduction: Niaprazine and its Clinical Context

Niaprazine is a sedative-hypnotic drug belonging to the phenylpiperazine class, utilized primarily in some European countries for the management of sleep disturbances, particularly in pediatric populations.[1] Its clinical application leverages its ability to induce and maintain sleep with a favorable safety profile in children.[1] Initially thought to act as an antihistamine, further research has elucidated a more complex mechanism of action. Niaprazine functions as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[1] It displays low affinity for histamine H1 receptors, distinguishing it from many other sedating medications.[2]

The metabolism of niaprazine gives rise to several compounds, with 1-(4-fluorophenyl)piperazine (pFPP) being a major and pharmacologically active metabolite.[3][4] Understanding the formation, pharmacokinetics, and activity of pFPP is crucial for a complete comprehension of niaprazine's therapeutic effects and potential side-effect profile.

The Metabolic Journey: From Niaprazine to pFPP

The biotransformation of niaprazine into pFPP is a critical aspect of its pharmacology. While direct studies on the specific enzymes metabolizing niaprazine are limited, a strong body of evidence can be inferred from structurally analogous drugs.

The Central Role of Cytochrome P450 3A4 (CYP3A4)

The metabolic pathway of niaprazine to pFPP is believed to be primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. This assertion is based on the well-documented metabolism of other phenylpiperazine antidepressants, such as trazodone and nefazodone.[3][5][6] Both trazodone and nefazodone are extensively metabolized to meta-chlorophenylpiperazine (mCPP), a pharmacologically active metabolite, with studies confirming that CYP3A4 is the major isoform responsible for this biotransformation.[5][7] Given the structural similarity of niaprazine to these compounds, it is highly probable that CYP3A4 is the key enzyme in the cleavage of the side chain to form pFPP.

The involvement of CYP3A4 has significant clinical implications. Co-administration of niaprazine with potent inhibitors or inducers of CYP3A4 could lead to altered plasma concentrations of both the parent drug and its active metabolite, pFPP, potentially impacting efficacy and safety.[7]

Proposed Metabolic Pathway

The metabolic conversion likely involves N-dealkylation of the niaprazine molecule. The following diagram illustrates the proposed primary metabolic pathway.

Caption: Proposed metabolic conversion of niaprazine to pFPP.

Comparative Pharmacology: Niaprazine vs. pFPP

A key aspect of understanding niaprazine's overall effect is to differentiate the pharmacological activities of the parent compound and its primary metabolite.

| Receptor/Transporter | Niaprazine Affinity (Ki) | pFPP Affinity | Pharmacological Implication |

| 5-HT2A | 75 nM (antagonist)[1] | Lower affinity than for 5-HT1A | Niaprazine's sedative effects are likely mediated, in part, by 5-HT2A antagonism. |

| α1-Adrenergic | 86 nM (antagonist)[1] | Not well characterized | Contributes to niaprazine's sedative and potentially hypotensive effects. |

| 5-HT1A | > 1 µM (low affinity)[1] | High affinity (agonist)[8] | pFPP may contribute to anxiolytic or other serotonergic effects, contrasting with the parent drug's profile. |

| Histamine H1 | > 1 µM (low affinity)[1] | Not a primary target | Niaprazine is not a classical antihistamine, and its sedative effects are not primarily mediated by H1 blockade. |

| Dopamine D2 | > 1 µM (low affinity)[1] | Not a primary target | Low potential for extrapyramidal side effects. |

Table 1: Comparative Receptor Binding Affinities

The distinct receptor binding profiles suggest that the clinical effects of niaprazine are a composite of the actions of both the parent drug and its active metabolite. While niaprazine's sedative properties are likely driven by its 5-HT2A and α1-adrenergic antagonism, the formation of pFPP introduces a significant 5-HT1A agonistic component.[1][8] This could potentially modulate the overall therapeutic outcome and contribute to the side-effect profile.

Pharmacokinetics of Niaprazine and pFPP

Detailed human pharmacokinetic data for niaprazine and pFPP are not extensively published. However, available information indicates that after oral administration, niaprazine is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within a few hours.[2] The drug has a relatively long half-life, which supports its use for sustained sedation throughout the night.[2]

Due to the lack of specific published data, a detailed table of pharmacokinetic parameters (Cmax, Tmax, half-life, etc.) for both niaprazine and pFPP in humans cannot be authoritatively provided at this time. Further clinical pharmacokinetic studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of both compounds.

Toxicology and Safety Profile of pFPP

As a metabolite, the safety profile of pFPP is an important consideration in the overall safety assessment of niaprazine.

-

General Toxicity : Safety data sheets indicate that 1-(4-Fluorophenyl)piperazine can be toxic if swallowed and may cause skin and eye irritation.[4][9] It may also cause respiratory irritation.[9]

-

Psychoactive Potential : pFPP has been identified as a designer drug with mild psychedelic and euphoriant effects at high doses, likely attributable to its serotonergic activity.[10] However, it is crucial to determine whether the plasma concentrations of pFPP achieved following therapeutic doses of niaprazine are sufficient to elicit such effects. One study noted that while high doses of pFPP can induce a behavioral syndrome indicative of serotonergic stimulation, it did not cause behavioral sedation, unlike the parent drug, niaprazine.[10]

The physiological and toxicological properties of pFPP as a metabolite of niaprazine have not been fully evaluated, and further research is needed to establish a comprehensive safety profile in the context of therapeutic use of the parent drug.[9]

Analytical Methodology: Simultaneous Quantification of Niaprazine and pFPP

Proposed HPLC-MS/MS Method for Human Plasma

This section outlines a detailed, best-practice protocol for the development and validation of an HPLC-MS/MS method for the simultaneous quantification of niaprazine and pFPP in human plasma.

6.1.1. Materials and Reagents

-

Niaprazine and 1-(4-Fluorophenyl)piperazine hydrochloride reference standards

-

Stable isotope-labeled internal standards (e.g., niaprazine-d4 and pFPP-d4)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

6.1.2. Instrumentation

-

A sensitive HPLC system capable of binary gradient elution

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

6.1.3. Sample Preparation: Protein Precipitation

This method is chosen for its simplicity and high-throughput capability.

-

Aliquoting : To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (containing niaprazine-d4 and pFPP-d4).

-

Precipitation : Add 300 µL of acetonitrile containing 0.1% formic acid.

-

Vortexing : Vortex the samples for 1 minute to ensure complete protein precipitation.

-

Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

Caption: A streamlined workflow for plasma sample preparation.

6.1.4. Chromatographic and Mass Spectrometric Conditions

-

HPLC Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A : 0.1% formic acid in water

-

Mobile Phase B : 0.1% formic acid in acetonitrile

-

Gradient Elution : A gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate : 0.4 mL/min

-

Column Temperature : 40°C

-

Injection Volume : 5 µL

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

Detection Mode : Multiple Reaction Monitoring (MRM)

6.1.5. MRM Transitions (Hypothetical)

The following are hypothetical MRM transitions that would need to be optimized during method development:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Niaprazine | [M+H]+ | Specific fragment ion |

| pFPP | [M+H]+ | Specific fragment ion |

| Niaprazine-d4 (IS) | [M+H]+ | Corresponding fragment ion |

| pFPP-d4 (IS) | [M+H]+ | Corresponding fragment ion |

Table 2: Hypothetical MRM Transitions for HPLC-MS/MS Analysis

6.1.6. Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion and Future Directions

1-(4-Fluorophenyl)piperazine is a principal and pharmacologically active metabolite of niaprazine, likely formed via CYP3A4-mediated N-dealkylation. Its distinct pharmacological profile, characterized by 5-HT1A receptor agonism, suggests a significant contribution to the overall clinical effects of niaprazine, which warrants further investigation.

While the existing literature provides a strong foundation, several key areas require further research to build a complete technical understanding:

-

Definitive Metabolic Pathway : In vitro studies using human liver microsomes and recombinant CYP enzymes are needed to definitively identify the enzymes responsible for niaprazine metabolism.

-

Human Pharmacokinetics : A comprehensive pharmacokinetic study in humans is necessary to quantify the exposure of both niaprazine and pFPP and to establish their pharmacokinetic parameters.

-

Clinical Relevance of pFPP : Further research is required to determine if the concentrations of pFPP achieved after therapeutic doses of niaprazine result in clinically significant psychoactive or other effects.

-

Validated Analytical Method : The development and publication of a validated, simultaneous analytical method for niaprazine and pFPP in a human biological matrix would be a valuable resource for the research community.

This guide has synthesized the current knowledge on pFPP as a metabolite of niaprazine, providing a framework for future research and a practical reference for scientists in the field.

References

-

Molecular pharmacology of niaprazine. PubMed. Available at: [Link]

-

Trazodone is metabolized to m-chlorophenylpiperazine by CYP3A4 from human sources. PubMed. Available at: [Link]

-

Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. PubMed. Available at: [Link]

-

Trazodone. Wikipedia. Available at: [Link]

-

Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed. Available at: [Link]

-

Unveiling Niaprazine's Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent. MDPI. Available at: [Link]

-

Human CYP3A4 and the metabolism of nefazodone and hydroxynefazodone by human liver microsomes and heterologously expressed enzymes. PubMed. Available at: [Link]

-

Niaprazine. Wikipedia. Available at: [Link]

-

Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Available at: [Link]

-

Clinical pharmacokinetics of nefazodone. PubMed. Available at: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

-

What is the mechanism of Niaprazine? - Patsnap Synapse. Patsnap. Available at: [Link]

Sources

- 1. [Niaprazine in behavior disorders in children. Double-blind comparison with placebo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Unveiling Niaprazine’s Potential: Behavioral Insights into a Re-Emerging Anxiolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. [Niaprazine in adult and elderly sleep disorders: results of an observational study on perceived efficacy and tolerability] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 1-(4-Fluorophenyl)piperazine Hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-Fluorophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established scientific principles and practical laboratory experience to ensure both accuracy and relevance.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical development and chemical synthesis, the unambiguous structural confirmation of molecules is paramount. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of a compound's molecular architecture. For a compound such as this compound, which is often a critical building block, rigorous spectroscopic characterization ensures purity, confirms identity, and supports regulatory submissions. This guide will delve into the practical aspects of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing a holistic understanding of its chemical structure. The data presented corresponds to the dihydrochloride salt (CAS 64090-19-3), a common form of this compound.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Protocol: ¹H NMR Data Acquisition

Caption: Workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~3.4-3.6 | Multiplet | 4H | Piperazine protons adjacent to N-phenyl |

| ~3.2-3.4 | Multiplet | 4H | Piperazine protons adjacent to NH₂⁺ |

| ~10.0-12.0 | Broad Singlet | 2H | NH₂⁺ protons |

Interpretation and Causality

The ¹H NMR spectrum of 1-(4-Fluorophenyl)piperazine dihydrochloride in a solvent like DMSO-d₆ is expected to show distinct regions. The downfield region (around 7.1-7.3 ppm) will feature a complex multiplet corresponding to the four protons of the fluorophenyl ring. The electron-withdrawing nature of the fluorine atom and the nitrogen of the piperazine ring deshields these protons. The splitting pattern is characteristic of a para-substituted benzene ring with a fluorine substituent, often appearing as a complex multiplet due to ¹H-¹⁹F coupling.

The piperazine ring protons appear as two broad multiplets in the aliphatic region (around 3.2-3.6 ppm). In the dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated. This leads to a more complex and potentially broadened appearance of the piperazine proton signals due to restricted conformational mobility and coupling with the NH protons. The two sets of methylene protons in the piperazine ring are in different chemical environments; those closer to the electron-withdrawing phenyl ring are typically shifted further downfield.

A very broad singlet is expected in the far downfield region (10.0-12.0 ppm), corresponding to the two acidic protons of the piperazinium dihydrochloride moiety. The broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atoms.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information on the different types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and initial spectrometer setup are analogous to the ¹H NMR experiment. The key difference lies in the acquisition parameters, which are adjusted for the lower sensitivity of the ¹³C nucleus. This typically involves a greater number of scans.

Caption: Workflow for ¹³C NMR data acquisition and processing.

¹³C NMR Data Summary

| Chemical Shift (ppm) | Assignment |

| ~156-160 (d, ¹JCF ≈ 240 Hz) | C-F of the aromatic ring |

| ~145-148 | C-N of the aromatic ring |

| ~118-120 (d, ²JCF ≈ 22 Hz) | Aromatic CH ortho to C-N |

| ~115-117 (d, ³JCF ≈ 8 Hz) | Aromatic CH ortho to C-F |

| ~45-48 | Piperazine carbons adjacent to N-phenyl |

| ~42-45 | Piperazine carbons adjacent to NH₂⁺ |

Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals. The aromatic region will display four signals. The carbon directly attached to the highly electronegative fluorine atom will appear as a doublet at a significantly downfield chemical shift (around 156-160 ppm) due to the large one-bond carbon-fluorine coupling constant (¹JCF). The ipso-carbon attached to the piperazine nitrogen will also be downfield (around 145-148 ppm). The two remaining aromatic carbons will appear as doublets with smaller coupling constants due to two-bond and three-bond couplings to fluorine.

The piperazine ring carbons will give rise to two signals in the aliphatic region (around 42-48 ppm). Similar to the proton spectrum, the carbons closer to the phenyl ring are more deshielded and appear at a slightly lower field. The protonation of the piperazine nitrogens also influences the chemical shifts of these carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition (Attenuated Total Reflectance - ATR)

Caption: Workflow for IR data acquisition using ATR.

IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H stretch | Aromatic |

| ~2800-3000 | C-H stretch | Aliphatic (Piperazine) |

| ~2400-2700 | N⁺-H stretch | Ammonium salt |

| ~1600 | C=C stretch | Aromatic ring |

| ~1510 | C=C stretch | Aromatic ring |

| ~1220 | C-F stretch | Aryl-Fluoride |

| ~1100-1300 | C-N stretch | Aryl-Alkyl Amine |

| ~830 | C-H bend | Para-substituted aromatic ring |

Interpretation and Causality

The IR spectrum of 1-(4-Fluorophenyl)piperazine dihydrochloride will exhibit several characteristic absorption bands. A very broad and strong band in the 2400-2700 cm⁻¹ region is indicative of the N⁺-H stretching vibrations of the secondary ammonium salt in the piperazine ring. This broadness is a hallmark of hydrogen bonding in the solid state.